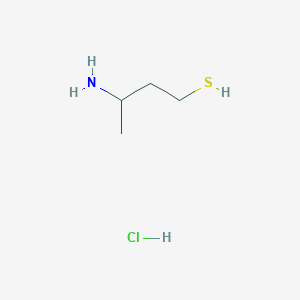

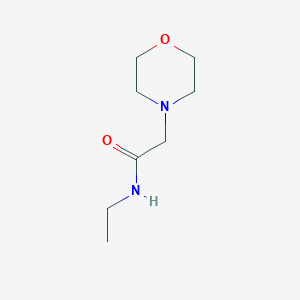

3-Aminobutane-1-thiol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Occurrence in Fermented Foods and Beverages

Polyfunctional Thiols in Lager Beers

Research on the presence of polyfunctional thiols in fresh lager beers has revealed their significant impact on the overall aroma of fermented foods. Techniques such as gas chromatography-olfactometry and gas chromatography-mass spectrometry have identified over 10 polyfunctional thiols in lager beers, absent from wort, suggesting a key role of hydrogen sulfide excreted by yeasts during fermentation. These thiols are believed to be created from hop allylic alcohols through various mechanisms, contributing to the beer's aroma (Vermeulen et al., 2006).

Wine Aroma Analysis

Volatile Thiols in Sauvignon Blanc Wines

A study developed a method to analyze the volatile thiols involved in the characteristic aroma of wines made from Vitis vinifera L. cv. Sauvignon Blanc. By purifying thiols from wine using p-hydroxymercuribenzoate and analyzing them through gas chromatography coupled with mass spectrometry, researchers could measure concentrations of five volatile compounds, enhancing understanding of their contribution to wine aroma (Tominaga et al., 1998).

Pharmaceutical Applications

Synthesis of 4-Aminobutanenitrile

4-Aminobutanenitrile, an important synthetic intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases, was synthesized from 4-azidobutanenitrile. This compound's hydrochloride salt, similar in structure to 3-Aminobutane-1-thiol hydrochloride, is preferred for storage due to its stability at room temperature, highlighting its significance in drug synthesis (Capon et al., 2020).

Corrosion Inhibition

3-Amino-1,2,4-Triazole-5-Thiol in Corrosion Inhibition

The use of 3-amino-1,2,4-triazole-5-thiol (3ATA5T) as a corrosion inhibitor for carbon steel in HCl medium showcases the application of sulfur-containing compounds in materials science. Electrochemical impedance spectroscopy and potentiodynamic measurements have demonstrated the compound's efficacy in forming a protective film on metal surfaces (Mert et al., 2011).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminobutane-1-thiol hydrochloride . For instance, factors such as pH and temperature could potentially affect its reactivity and stability. Additionally, the presence of other compounds in the environment could influence its interactions with its targets.

Properties

IUPAC Name |

3-aminobutane-1-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFRQEZGKGFPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)